2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
Chlorination and Amine Reaction : Chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole leads to a compound capable of reacting with amines to build sulfonamides. These compounds are efficient electrophilic reagents for nucleophilic substitution reactions, with the regiochemistry depending on the nature of the nucleophiles (Turov, Vinogradova, & Brovarets, 2014).
Synthesis of Anticancer Agents : Thiazole derivatives, created through reactions involving thioamide and various halo compounds, have been explored for their anticancer activities. These derivatives include structures analogous to 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole (Gomha et al., 2017).
Photophysical Properties : 5-Amino-2-(4-methylsulfanylphenyl)thiazoles, similar in structure to 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole, have been studied for their photophysical properties. These compounds show potential in material sciences and biomolecular applications (Murai, Furukawa, & Yamaguchi, 2018).
Antimicrobial and Corrosion Inhibition
Antimicrobial Agents : Novel heterocyclic compounds incorporating sulfonamide moiety, similar to the 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole structure, have been synthesized with promising antimicrobial properties (Darwish et al., 2014).
Corrosion Inhibition : Poly[(hydrazinylazo)]thiazoles derivatives, related to the chemical structure , have been studied as potent corrosion inhibitors for alloys in acidic conditions. These compounds show promise in enhancing the durability and lifespan of metals (El-Lateef et al., 2021).
properties
IUPAC Name |
5-(benzenesulfonylmethyl)-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c11-10-12-6-8(15-10)7-16(13,14)9-4-2-1-3-5-9/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTABKYKBOBZWCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole |
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